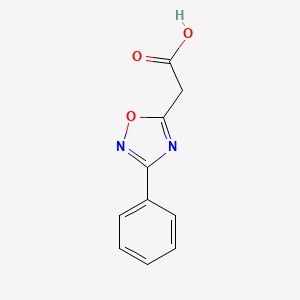

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid is a compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms in its structure . It is part of a class of compounds known as 1,2,4-oxadiazoles, which have been synthesized by several research groups as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Synthesis Analysis

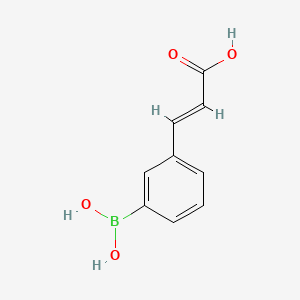

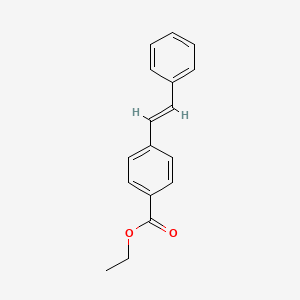

The synthesis of 1,2,4-oxadiazoles, including 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid, often involves the cyclization of arylamidoxamines with an appropriate aldehyde or ketone . For example, 3-aryl-5-propyl-1,2,4-oxadiazole was synthesized by the manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole, which was obtained from the cyclocondensation of arylamidoxamines with n-butanal .Molecular Structure Analysis

The molecular structure of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid can be determined using various spectroscopic techniques. For instance, the compound’s structure can be studied by single crystal X-ray diffraction method . The compound’s structure can also be confirmed using 1H NMR and 13C NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid can be determined using various techniques. For instance, its melting point can be determined experimentally . Its molecular weight is 218.21 .Applications De Recherche Scientifique

Antibacterial Activity

Compounds containing the 1,2,4-oxadiazole ring have been studied for their antibacterial properties. For instance, derivatives have shown activity against various bacterial strains such as Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Klebsiella pneumoniae . The presence of the oxadiazole ring can contribute to the compound’s ability to inhibit bacterial growth.

Antiparasitic Applications

The oxadiazole derivatives have been explored for their antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Molecular docking studies suggest that these compounds can inhibit crucial enzymes in the parasite .

Cancer Research

The oxadiazole ring is a bioisostere of amide and exhibits better hydrolytic and metabolic stability, making it a valuable pharmacophore in cancer drug development . Research into 5-fluorouracil derivatives with an oxadiazole linkage has been conducted to evaluate their potential as cancer therapeutics .

Neurological Disorders

In drug discovery for neurological conditions, certain 1,2,4-oxadiazole derivatives have shown high affinity and selectivity to σ1 receptors, which are implicated in several neurological disorders . This suggests potential applications in developing treatments for such conditions.

Molecular Docking Studies

The oxadiazole ring is often used in molecular docking studies to predict the interaction between drugs and target proteins. This is crucial in understanding the mechanism of action and optimizing drug design .

Pharmacokinetic Enhancement

Due to its structural properties, the oxadiazole ring can enhance pharmacokinetic profiles of drugs by improving metabolic stability and reducing hydrolytic degradation .

Orientations Futures

The future directions for the study of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid and similar compounds could involve further exploration of their anti-infective properties and potential applications in drug discovery . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Propriétés

IUPAC Name |

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9(14)6-8-11-10(12-15-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUATJKDOQCWME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801279791 |

Source

|

| Record name | 3-Phenyl-1,2,4-oxadiazole-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid | |

CAS RN |

27349-43-5 |

Source

|

| Record name | 3-Phenyl-1,2,4-oxadiazole-5-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27349-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-1,2,4-oxadiazole-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1365435.png)

![[3-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1365436.png)

![(2E)-3-{N-[(N-phenylcarbamoyl)amino]carbamoyl}prop-2-enoic acid](/img/structure/B1365445.png)

![(E)-4-[4-[(3,5-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365451.png)

![4-Oxo-4-{2-[4-(propanylamino)benzoyl]hydrazino}-2-butenoic acid](/img/structure/B1365452.png)

![4-[N'-(3-Hydroxy-naphthalene-2-carbonyl)-hydrazino]-4-oxo-but-2-enoic acid](/img/structure/B1365456.png)

![(2E)-3-{N-[2-(4-methoxyphenyl)acetylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1365458.png)

![3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid](/img/structure/B1365462.png)

![5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone](/img/structure/B1365466.png)